2-(2'-Chlorostyryl)benzothiazole

Description

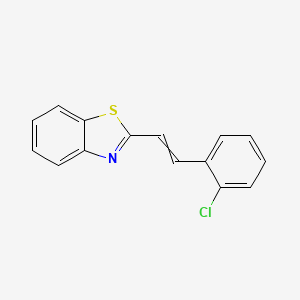

2-(2'-Chlorostyryl)benzothiazole is a benzothiazole derivative featuring a styrenyl group substituted with a chlorine atom at the 2' position. The benzothiazole core, a bicyclic structure comprising fused benzene and thiazole rings, is known for its electron-deficient nature and conjugation-dependent photophysical properties.

Properties

Molecular Formula |

C15H10ClNS |

|---|---|

Molecular Weight |

271.8 g/mol |

IUPAC Name |

2-[2-(2-chlorophenyl)ethenyl]-1,3-benzothiazole |

InChI |

InChI=1S/C15H10ClNS/c16-12-6-2-1-5-11(12)9-10-15-17-13-7-3-4-8-14(13)18-15/h1-10H |

InChI Key |

HTEKLEOBQXASPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3S2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2'-Chlorostyryl)benzothiazole typically involves the reaction of 2-chlorobenzaldehyde with 2-aminothiophenol. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired benzothiazole derivative. The reaction conditions often include the use of a suitable solvent such as ethanol or acetic acid, and the reaction is typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2'-Chlorostyryl)benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced benzothiazole derivatives.

Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

2-(2'-Chlorostyryl)benzothiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2'-Chlorostyryl)benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Structural Analogues

Benzothiazole derivatives vary widely based on substituents, which dictate their physicochemical and functional properties. Key analogues include:

Table 1. Structural and Molecular Comparison

Notes:

- ESIPT : Excited-state intramolecular proton transfer in 2-(2-hydroxyphenyl)benzothiazole enables ratiometric fluorescence, useful in biosensing .

- Chlorostyryl Group : The chlorine atom in this compound likely red-shifts absorption/emission spectra due to electron withdrawal, while the styrenyl group extends conjugation .

Photophysical Properties

Table 2. Photophysical Behavior

Key Findings :

- ESIPT vs. Conjugation : Hydroxyphenyl derivatives exhibit tautomerism for ratiometric sensing, whereas chlorostyryl analogues prioritize broad absorption/emission for optoelectronics .

- Solid-State Behavior : Crystallographic studies of 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole reveal helical packing and π-π stacking, critical for organic semiconductors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.